molecular formula C27H35N6O8P B12425209 (S)-Remdesivir-alanine-D4

(S)-Remdesivir-alanine-D4

Cat. No.: B12425209
M. Wt: 606.6 g/mol
InChI Key: RWWYLEGWBNMMLJ-OJVVGVSFSA-N
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Description

(S)-Remdesivir-alanine-D4 is a derivative of Remdesivir, an antiviral medication that has gained prominence for its use in treating viral infections, particularly COVID-19. The compound this compound is a labeled version of Remdesivir, where the alanine moiety is isotopically labeled with deuterium (D4). This labeling is often used in scientific research to study the pharmacokinetics and metabolic pathways of the drug.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Remdesivir-alanine-D4 involves multiple steps, starting from the basic building blocks of Remdesivir. The key steps include the incorporation of the alanine moiety and its subsequent labeling with deuterium. The reaction conditions typically involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms. The process may also involve catalytic hydrogenation and other standard organic synthesis techniques.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring. Quality control measures are stringent to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-Remdesivir-alanine-D4 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of different analogs.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various analogs and derivatives of this compound, each with potentially different pharmacological properties.

Scientific Research Applications

(S)-Remdesivir-alanine-D4 is extensively used in scientific research, particularly in the following fields:

    Chemistry: Used to study the chemical properties and reactivity of Remdesivir derivatives.

    Biology: Employed in biological assays to understand the interaction of the drug with biological targets.

    Medicine: Utilized in pharmacokinetic studies to track the metabolism and distribution of Remdesivir in the body.

    Industry: Applied in the development of new antiviral drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of (S)-Remdesivir-alanine-D4 is similar to that of Remdesivir. It acts as a prodrug, which is metabolized in the body to its active form. The active form inhibits the RNA-dependent RNA polymerase enzyme, which is essential for viral replication. By blocking this enzyme, the compound effectively halts the replication of the virus, thereby reducing the viral load in the body.

Comparison with Similar Compounds

Similar Compounds

    Remdesivir: The parent compound, widely used as an antiviral medication.

    GS-441524: A nucleoside analog and a metabolite of Remdesivir.

    Favipiravir: Another antiviral drug with a similar mechanism of action.

Uniqueness

(S)-Remdesivir-alanine-D4 is unique due to its isotopic labeling with deuterium. This labeling provides distinct advantages in pharmacokinetic studies, allowing researchers to track the drug’s metabolism more accurately. The deuterium atoms also confer increased stability to the compound, potentially enhancing its therapeutic efficacy.

Properties

Molecular Formula

C27H35N6O8P

Molecular Weight

606.6 g/mol

IUPAC Name

2-ethylbutyl (2S)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]-2,3,3,3-tetradeuteriopropanoate

InChI

InChI=1S/C27H35N6O8P/c1-4-18(5-2)13-38-26(36)17(3)32-42(37,41-19-9-7-6-8-10-19)39-14-21-23(34)24(35)27(15-28,40-21)22-12-11-20-25(29)30-16-31-33(20)22/h6-12,16-18,21,23-24,34-35H,4-5,13-14H2,1-3H3,(H,32,37)(H2,29,30,31)/t17-,21+,23+,24+,27-,42+/m0/s1/i3D3,17D

InChI Key

RWWYLEGWBNMMLJ-OJVVGVSFSA-N

Isomeric SMILES

[2H][C@@](C(=O)OCC(CC)CC)(C([2H])([2H])[2H])N[P@@](=O)(OC[C@@H]1[C@H]([C@H]([C@](O1)(C#N)C2=CC=C3N2N=CN=C3N)O)O)OC4=CC=CC=C4

Canonical SMILES

CCC(CC)COC(=O)C(C)NP(=O)(OCC1C(C(C(O1)(C#N)C2=CC=C3N2N=CN=C3N)O)O)OC4=CC=CC=C4

Origin of Product

United States

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